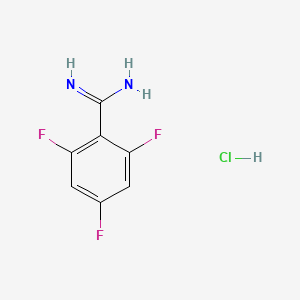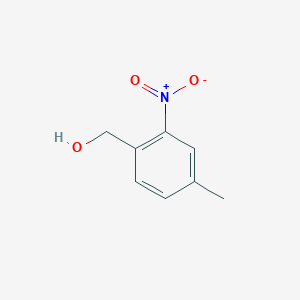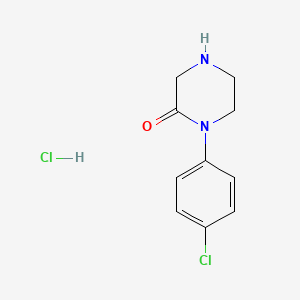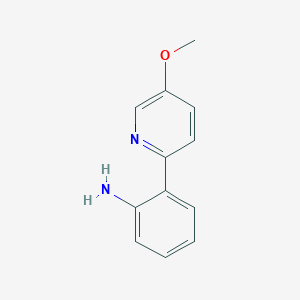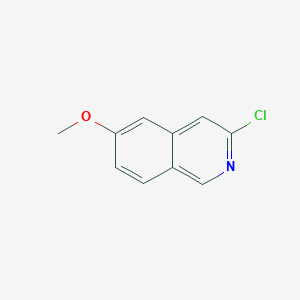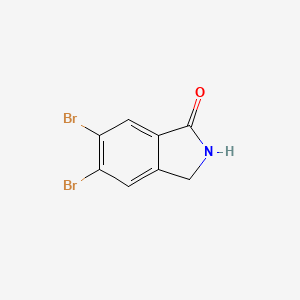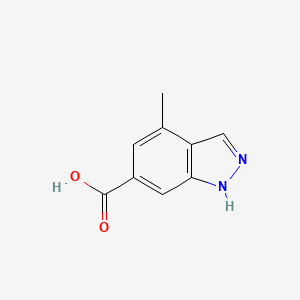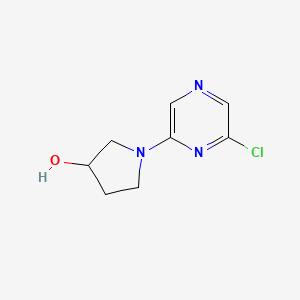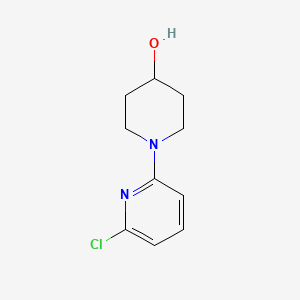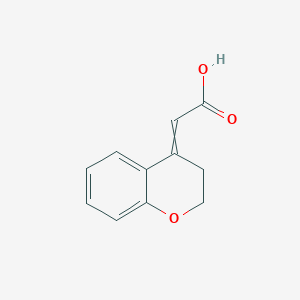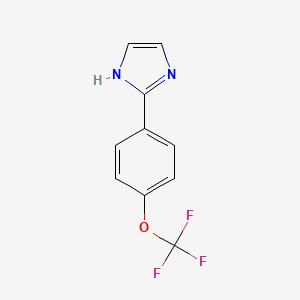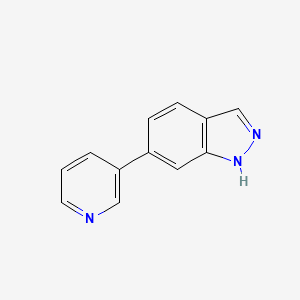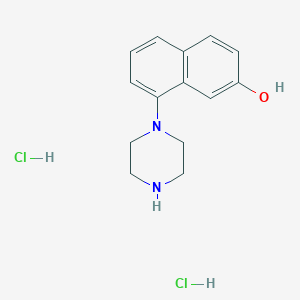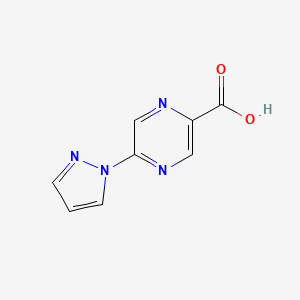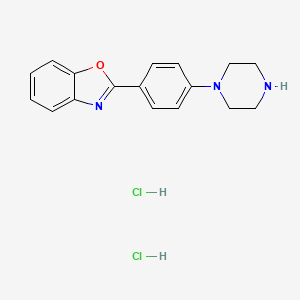
2-(4-Piperazin-1-YL-phenyl)-benzooxazole dihydrochloride
Overview
Description
“2-(4-Piperazin-1-yl-phenyl)-pyrimidine dihydrochloride” is a chemical compound with the formula C14H18Cl2N4 .
Synthesis Analysis
I found a paper that discusses the synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives . Although it’s not the exact compound you’re asking about, the synthesis process might be similar.Molecular Structure Analysis
The molecular structure of “2-(4-Piperazin-1-yl-phenyl)-pyrimidine dihydrochloride” can be represented by the InChI code: 1S/C14H16N4.2ClH/c1-6-16-14(17-7-1)12-2-4-13(5-3-12)18-10-8-15-9-11-18;;/h1-7,15H,8-11H2;2*1H .Physical And Chemical Properties Analysis
The molecular weight of “2-(4-Piperazin-1-yl-phenyl)-pyrimidine dihydrochloride” is 313.2 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 312.0908520 g/mol . The topological polar surface area of the compound is 41 Ų . The compound has a heavy atom count of 20 .Scientific Research Applications
Antidiabetic Potential : Piperazine derivatives, including compounds similar to 2-(4-Piperazin-1-YL-phenyl)-benzooxazole dihydrochloride, have been identified as potent antidiabetic agents. These compounds show significant improvement in glucose tolerance without adverse effects or hypoglycemic activity (Le Bihan et al., 1999).
Cytotoxic and Antineoplastic Activities : Novel isoxazoline-linked piperazine derivatives have been synthesized and found to exhibit potent cytotoxic and antineoplastic activities. This suggests their potential use in cancer treatment (Byrappa et al., 2017).
Antidepressant and Antianxiety Effects : Certain piperazine derivatives have shown significant antidepressant and antianxiety activities, as indicated by behavioral tests in animal models (Kumar et al., 2017).
Antimicrobial Efficacy : Azole-containing piperazine derivatives have demonstrated moderate to significant antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Gan et al., 2010).
Anticancer Activity : N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo[d]imidazol-1-yl) acetamides have been synthesized and evaluated for in vitro anticancer activity, indicating their therapeutic potential against various cancer cell lines (Boddu et al., 2018).
Hypolipidemic Activity : Piperazine derivatives have shown potent activity in reducing serum cholesterol and triglyceride levels, suggesting their potential use as hypolipidemic agents (Ashton et al., 1984).
Safety And Hazards
properties
IUPAC Name |
2-(4-piperazin-1-ylphenyl)-1,3-benzoxazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O.2ClH/c1-2-4-16-15(3-1)19-17(21-16)13-5-7-14(8-6-13)20-11-9-18-10-12-20;;/h1-8,18H,9-12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMSJNKHRHJAOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Piperazin-1-YL-phenyl)-benzooxazole dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



